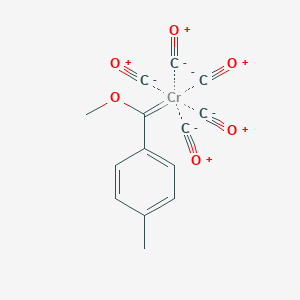
Phosphorane, butylidenetriphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorane, butylidenetriphenyl- is an organophosphorus compound with the molecular formula C22H23P. It is a type of phosphorane, which is characterized by a pentavalent phosphorus atom. This compound is notable for its role in organic synthesis, particularly in the Wittig reaction, where it is used to convert aldehydes and ketones into alkenes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorane, butylidenetriphenyl- can be synthesized through the reaction of triphenylphosphine with an appropriate alkyl halide, followed by deprotonation with a strong base such as butyllithium. The general reaction scheme is as follows:
Formation of Alkylphosphonium Salt: Triphenylphosphine reacts with an alkyl halide to form an alkylphosphonium salt.
Deprotonation: The alkylphosphonium salt is then deprotonated using a strong base like butyllithium to yield the phosphorane.
Industrial Production Methods
While specific industrial production methods for phosphorane, butylidenetriphenyl- are not extensively documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis, with adjustments for scale, efficiency, and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorane, butylidenetriphenyl- primarily undergoes nucleophilic addition reactions, most notably the Wittig reaction. In this reaction, the phosphorane reacts with aldehydes or ketones to form alkenes .
Common Reagents and Conditions
Reagents: Aldehydes or ketones, triphenylphosphine, alkyl halides, strong bases (e.g., butyllithium).
Major Products
The major products of reactions involving phosphorane, butylidenetriphenyl- are alkenes, formed through the Wittig reaction. This reaction is highly valued for its ability to produce alkenes with precise control over the position of the double bond .
Applications De Recherche Scientifique
Phosphorane, butylidenetriphenyl- has several applications in scientific research:
Organic Synthesis: Used extensively in the synthesis of alkenes via the Wittig reaction.
Material Science: Employed in the development of phosphorus-containing polymers, which have applications in various fields including biomedicine and materials science.
Medicinal Chemistry: Investigated for its potential in drug development and as a component in therapeutic polymers.
Mécanisme D'action
The mechanism of action of phosphorane, butylidenetriphenyl- in the Wittig reaction involves the formation of a betaine intermediate, followed by the formation of an oxaphosphetane intermediate. The reaction proceeds as follows:
Formation of Ylide: The phosphorane reacts with the carbonyl compound to form a betaine intermediate.
Intermediate Formation: The betaine intermediate rearranges to form an oxaphosphetane intermediate.
Product Formation: The oxaphosphetane intermediate decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct.
Comparaison Avec Des Composés Similaires
Phosphorane, butylidenetriphenyl- can be compared with other phosphoranes and ylides:
Methylenetriphenylphosphorane: Another commonly used ylide in the Wittig reaction, but with a different alkyl group.
Pentaphenylphosphorane: A stable phosphorane with five phenyl groups, used in different types of organic reactions.
Uniqueness
Phosphorane, butylidenetriphenyl- is unique due to its specific structure and reactivity, making it particularly useful in the Wittig reaction for the synthesis of alkenes with precise control over the double bond position .
Propriétés
Numéro CAS |
3728-50-5 |
|---|---|
Formule moléculaire |
C22H23P |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
butylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C22H23P/c1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,2-3H2,1H3 |
Clé InChI |
RIGUTONFWSZQSU-UHFFFAOYSA-N |
SMILES canonique |
CCCC=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B14158508.png)
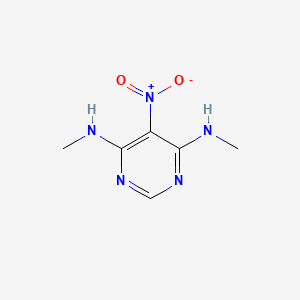
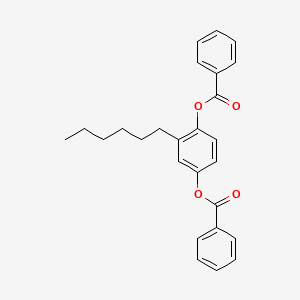
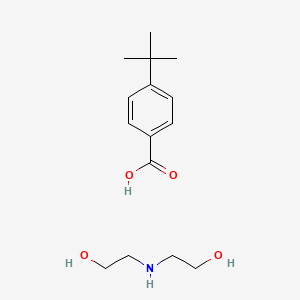
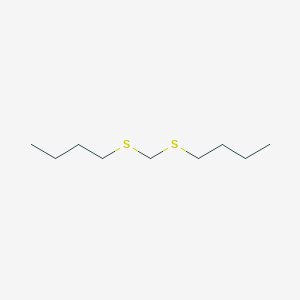

![2-[(6-bromo-2-methylquinolin-4-yl)sulfanyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B14158534.png)
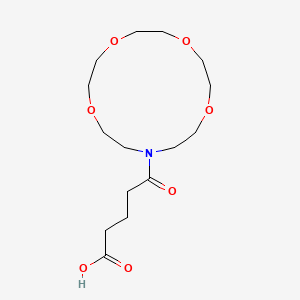
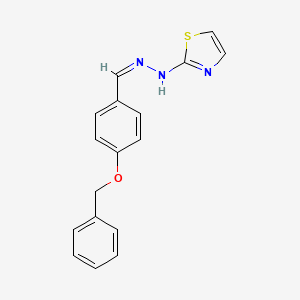
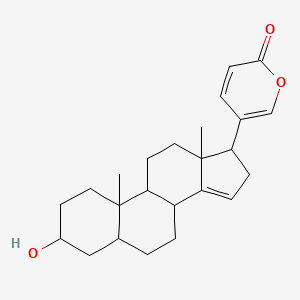
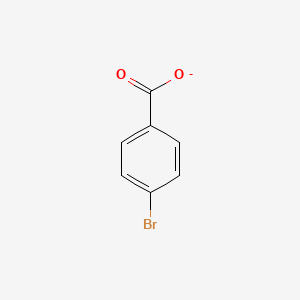
![N-(1,3-benzodioxol-5-yl)-2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B14158575.png)
